1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9,12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDCOTYQVWYGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(CS2(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is the monoamine oxidase enzymes (MAO A and MAO B). These enzymes are responsible for the metabolism of different biogenic amines along with some neurotransmitters.
Mode of Action
The compound interacts with its targets, the monoamine oxidase enzymes, and inhibits their activity. This inhibition results in an increased concentration of monoaminergic transmitters in the brain, as the enzymes are no longer breaking them down at their usual rate.
Biochemical Pathways
The inhibition of monoamine oxidase enzymes affects the metabolic pathways of various neurotransmitters like dopamine, norepinephrine, serotonin, and epinephrine. As a result of the degradation of amines, hydrogen peroxide (H2O2) and reactive oxygen species (ROS) are produced, which are responsible for the death of neural cells.
Biochemical Analysis
Biochemical Properties
1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase enzymes (MAO A and MAO B), inhibiting their activity and thereby affecting the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction is significant as it can modulate the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert neuroregenerative effects in models of neuroinflammation by reducing oxidative and nitrosative stress and inhibiting cyclooxygenase (COX) activity. These effects are crucial for maintaining cellular homeostasis and preventing cell damage in various pathological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with the TLR4/MD-2 complex suggests a potential role in modulating immune responses. Additionally, its ability to inhibit MAO enzymes highlights its potential in regulating neurotransmitter levels and influencing mood and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under controlled conditions, with minimal degradation over time. Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters. Additionally, it may affect metabolic flux and metabolite levels, contributing to its diverse biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Biological Activity
The compound 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a member of the benzo[c][1,2]thiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H15NO3S
- Molecular Weight : 253.31 g/mol
- CAS Number : 2098080-30-7
- Purity : ≥98% (as per supplier data)
- Pharmacological Targets :
-
Neuroprotective Effects :
- Research indicates that derivatives of benzo[c][1,2]thiazine compounds exhibit neuroprotective properties. For instance, studies show that certain derivatives can enhance cell viability in neurotoxic environments by inhibiting phosphodiesterase (PDE) enzymes, which are implicated in neurodegenerative diseases .
Therapeutic Applications
- Neurodegenerative Diseases : The compound's ability to cross the blood-brain barrier and modulate neuronal excitability positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antitumor Activity : Preliminary studies suggest that compounds in this class may possess antitumor properties through mechanisms involving apoptosis and cell cycle regulation .
Table 1: Summary of Biological Activities
Detailed Research Findings
- KCNQ Channel Modulation :
- Cell Viability Assays :
- Comparative Analysis :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key benzothiazine derivatives reported in the literature, focusing on structural modifications, MAO inhibition potency, and binding interactions.
Table 1: Structural and Activity Comparison
Structure-Activity Relationship (SAR) Trends
N1 Substituents : Methyl groups are common, but cyclopropylmethyl may improve pharmacokinetic properties (e.g., metabolic stability).
C4 Modifications : Hydroxyl groups (target compound) or hydrazones (9a–k) influence polarity and binding interactions. Hydrazones with electron-withdrawing groups (e.g., -Cl in 9e) enhance potency.
Aryl/Heteroaryl Moieties: Thiophene/quinoline rings contribute to π–π stacking and hydrophobic interactions, critical for MAO inhibition .
Preparation Methods
Hydroxylation at Position 4
The 4-hydroxy group is introduced through oxidation or hydrolysis of intermediates. One approach involves the oxidation of a 4-keto precursor using mild oxidizing agents (e.g., H2O2/Na2WO4). Alternatively, hydrolysis of a 4-acetoxy group under basic conditions (e.g., NaOH/EtOH) provides the hydroxyl functionality.
Mechanistic Pathway :
- Formation of 4-keto intermediate : Photocatalytic oxidation of a 3,4-dihydrothiazine using IrIII complexes generates a ketone.
- Reduction to alcohol : Sodium borohydride reduces the ketone to the secondary alcohol, yielding the 4-hydroxy group.
Sulfone Group Installation
The 2,2-dioxide moiety is typically installed during the initial cyclization step. Sulfur dioxide insertion via oxidative cyclization of o-aminobenzenesulfonic acids ensures sulfone formation. For example, heating 2-aminobenzenesulfonic acid with chlorinating agents (e.g., PCl5) forms the sulfonyl chloride, which cyclizes to the thiazine dioxide upon treatment with ammonia.
Optimized Synthetic Route for Compound A
Combining these steps, an optimized synthesis of Compound A proceeds as follows:
Step 1 : Synthesis of 3,4-dihydro-1H-benzo[c]thiazine 2,2-dioxide
- React 2-aminobenzenesulfonic acid with PCl5 in dichloromethane to form the sulfonyl chloride.
- Cyclize with ammonium hydroxide at 60°C for 6 hours.
Step 2 : N-Alkylation with cyclopropylmethyl bromide
- Treat the thiazine dioxide with cyclopropylmethyl bromide (1.2 eq) and Cs2CO3 (2 eq) in MeCN at 80°C for 12 hours.
Step 3 : Hydroxylation at position 4
- Oxidize the 4-position using H2O2 (30%) and Na2WO4 (0.1 eq) in ethanol/water (3:1) at 50°C for 4 hours.
Analytical Characterization
Compound A is validated using:
- FTIR : Peaks at 1150 cm−1 (S=O asymmetric stretch) and 3400 cm−1 (O–H stretch).
- 1H NMR (DMSO-d6): δ 1.10–1.25 (m, 4H, cyclopropane CH2), 3.85 (d, 2H, N–CH2), 4.60 (s, 1H, OH), 6.90–7.50 (m, 4H, aromatic).
- HPLC : >98% purity (C18 column, MeOH/H2O 70:30).
Challenges and Alternative Approaches
- Cyclopropane ring stability : The cyclopropylmethyl group is prone to ring-opening under strongly acidic conditions. Using milder alkylation conditions (e.g., lower temperatures) mitigates this.
- Alternative hydroxylation : Enzymatic oxidation using Laccase mediators offers a greener route but requires longer reaction times.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
